molecular formula C25H41N3O5S B612950 N-cyclohexylcyclohexanamine;(2S)-3-[(2-methylpropan-2-yl)oxy]-2-[(2-nitrophenyl)sulfanylamino]propanoic acid CAS No. 16990-60-6

N-cyclohexylcyclohexanamine;(2S)-3-[(2-methylpropan-2-yl)oxy]-2-[(2-nitrophenyl)sulfanylamino]propanoic acid

Cat. No.: B612950
CAS No.: 16990-60-6
M. Wt: 495.68
InChI Key: DLGVUMLMYSSGHH-FVGYRXGTSA-N
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Description

N-cyclohexylcyclohexanamine;(2S)-3-[(2-methylpropan-2-yl)oxy]-2-[(2-nitrophenyl)sulfanylamino]propanoic acid, also known as N-[(1,1-dimethylethoxy)carbonyl]-L-serine, is a compound used in various scientific research applications. It is a derivative of serine, an amino acid that plays a crucial role in the biosynthesis of proteins. The compound is often used in peptide synthesis and other biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexylcyclohexanamine;(2S)-3-[(2-methylpropan-2-yl)oxy]-2-[(2-nitrophenyl)sulfanylamino]propanoic acid typically involves the protection of the serine hydroxyl group with a tert-butyl group. This is followed by the introduction of the Nps (2-nitrophenylsulfenyl) group to the amino group of serine. The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexylcyclohexanamine;(2S)-3-[(2-methylpropan-2-yl)oxy]-2-[(2-nitrophenyl)sulfanylamino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The tert-butyl group can be substituted with other protective groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-cyclohexylcyclohexanamine;(2S)-3-[(2-methylpropan-2-yl)oxy]-2-[(2-nitrophenyl)sulfanylamino]propanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used in peptide synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of protein structure and function.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N-cyclohexylcyclohexanamine;(2S)-3-[(2-methylpropan-2-yl)oxy]-2-[(2-nitrophenyl)sulfanylamino]propanoic acid involves its role as a protected amino acid derivative. The tert-butyl group protects the hydroxyl group of serine, allowing for selective reactions at the amino group. The Nps group can be removed under specific conditions, revealing the free amino group for further reactions. This selective protection and deprotection mechanism is crucial in peptide synthesis and other biochemical applications.

Comparison with Similar Compounds

Similar Compounds

    Nps-Ala(tBu)-OH: A similar compound where alanine is used instead of serine.

    Nps-Gly(tBu)-OH: Glycine is used in place of serine.

    Nps-Thr(tBu)-OH: Threonine is used instead of serine.

Uniqueness

N-cyclohexylcyclohexanamine;(2S)-3-[(2-methylpropan-2-yl)oxy]-2-[(2-nitrophenyl)sulfanylamino]propanoic acid is unique due to the presence of the serine amino acid, which has a hydroxyl group that can participate in various biochemical reactions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection are required.

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-3-[(2-methylpropan-2-yl)oxy]-2-[(2-nitrophenyl)sulfanylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5S.C12H23N/c1-13(2,3)20-8-9(12(16)17)14-21-11-7-5-4-6-10(11)15(18)19;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-7,9,14H,8H2,1-3H3,(H,16,17);11-13H,1-10H2/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLGVUMLMYSSGHH-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-].C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@@H](C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-].C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H41N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50937711
Record name O-tert-Butyl-N-[(2-nitrophenyl)sulfanyl]serine--N-cyclohexylcyclohexanamine (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

495.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16990-60-6
Record name L-Serine, O-(1,1-dimethylethyl)-N-[(2-nitrophenyl)thio]-, compd. with N-cyclohexylcyclohexanamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16990-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-tert-Butyl-N-((2-nitrophenyl)thio)-L-serine, compound with dicyclohexylamine (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016990606
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-tert-Butyl-N-[(2-nitrophenyl)sulfanyl]serine--N-cyclohexylcyclohexanamine (1/1)
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URL https://comptox.epa.gov/dashboard/DTXSID50937711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-tert-butyl-N-[(2-nitrophenyl)thio]-L-serine, compound with dicyclohexylamine (1:1)
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